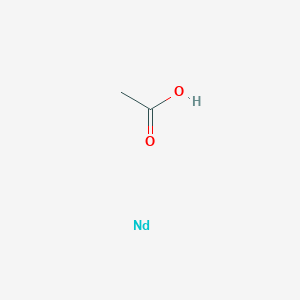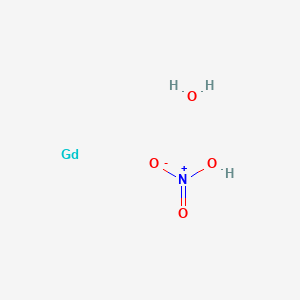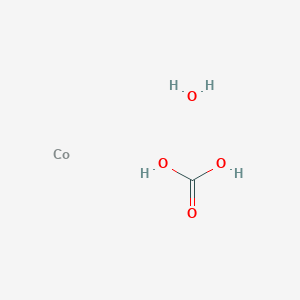
Acetic acid;scandium
Overview
Description
Acetic acid;scandium is a useful research compound. Its molecular formula is C2H4O2Sc and its molecular weight is 105.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Extraction of Scandium : Acetic acid is commonly used for extracting scandium from solutions with low acidities (Wang & Cheng, 2011). It also improves the adsorption characteristics of scandium, rare earths, and thorium in acetic acid and hydrochloric acid mixtures, allowing for their sharp separation (Kuroda & Hikawa, 1966).
SEC-Nonylphenoxy Acetic Acid (CA-100) : This compound can extract scandium (III), yttrium (III), lanthanides (III), and divalent metal ions from hydrochloric acid solutions (Wang et al., 2002).
Catalysis in Organic Synthesis : Scandium triflate catalyzes efficient allylation reactions of acetals and gem-diacetates to produce homoallyl ethers and acetates in high yields (Yadav, Reddy, & Srihari, 2001). Scandium trifluoromethanesulfonate is a useful catalyst for the selective cleavage of acetates containing coordinative groups at room temperature (Kajiro et al., 1999).
Separation of Rare Earth Elements : Techniques such as high-performance centrifugal partition chromatography using S-octyl phenyloxy acetic acid are effective in separating scandium, yttrium, and lanthanum (Shang, Li, & Qi, 2003).
Starch Modification : Scandium triflate can catalyze the acetylation of starch, potentially preparing novel starch esters under mild conditions (Shogren, 2008).
Spectrophotometric Determination : The spectrophotometric determination of scandium using acetate buffers is an established method (Hamaguchi et al., 1962).
Eco-Friendly Scandium Extraction : Recent developments provide diversified opportunities for eco-friendly scandium extraction, aligning with sustainable development goals (Junior et al., 2021).
Studying Structural Properties : Research has been conducted to determine the structural properties of scandium inorganic acid derivatives, including those modified with organic acids (Boyle et al., 2015).
properties
IUPAC Name |
acetic acid;scandium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Sc/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMRSDZEJMEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Sc] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3804-23-7 | |
| Record name | Acetic acid, scandium(3+) salt (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)

![13-Chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B8181625.png)








